N,N-Dimethyl-2-phenylquinazolin-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
139474-19-4 |
|---|---|
Molecular Formula |
C16H15N3 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N,N-dimethyl-2-phenylquinazolin-4-amine |
InChI |
InChI=1S/C16H15N3/c1-19(2)16-13-10-6-7-11-14(13)17-15(18-16)12-8-4-3-5-9-12/h3-11H,1-2H3 |
InChI Key |
AHKAJKBPCWCOLU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Covalent Inhibition:an Advanced Design Principle is the Creation of Irreversible Inhibitors. This is Achieved by Incorporating a Reactive Electrophilic Group, Such As an Acrylamide Moiety, Typically at the C 6 or C 7 Position.ekb.egthis Group is Designed to Form a Covalent Bond with a Non Catalytic Cysteine Residue Near the Atp Binding Site E.g., Cys797 in Egfr , Leading to Permanent Inactivation of the Kinase. This Strategy Can Provide High Potency and Prolonged Duration of Action.ekb.eg
The SAR findings are summarized in the table below, illustrating how specific substitutions influence inhibitory activity against key kinase targets.
| Scaffold Position | Substitution Type | Effect on Activity/Selectivity | Example Target | Reference |
|---|---|---|---|---|
| C4-Amine | Replacement of N,N-dimethyl with 4-anilino | Provides vector for deep pocket interactions; generally increases potency. | EGFR, VEGFR | ijcce.ac.irmdpi.com |
| C4-Anilino Ring | Electron-withdrawing groups (e.g., -Cl, -Br) at meta/para positions | Generally advantageous for antiproliferative activity. | EGFR | ijcce.ac.irmdpi.com |
| C6/C7-Quinazoline | Methoxy (B1213986) or ethoxy groups | Enhances binding affinity. | EGFR, CDK9 | researchgate.netmdpi.com |
| C6/C7-Quinazoline | Longer, basic side chains (e.g., morpholino, piperazino) | Improves solubility and can enhance potency and selectivity. | EGFR, FLT3/AURKA | nih.govmdpi.com |
| C6-Quinazoline | Acrylamide (B121943) moiety | Enables covalent bond formation for irreversible inhibition. | EGFR (mutant) | ekb.eg |
| C2-Quinazoline | Substituted phenyl ring | Modulates activity; SAR is highly dependent on the specific kinase target. | CDK9 | mdpi.com |
By systematically applying these principles, medicinal chemists can evolve the N,N-Dimethyl-2-phenylquinazolin-4-amine scaffold into highly potent and exquisitely selective kinase inhibitors tailored for specific therapeutic applications.
Structure Activity Relationship Sar Investigations of N,n Dimethyl 2 Phenylquinazolin 4 Amine Derivatives
Impact of Substituent Modifications on Molecular Interactions and Potency
The biological activity of N,N-Dimethyl-2-phenylquinazolin-4-amine derivatives can be significantly altered by introducing different functional groups onto the quinazoline (B50416) core and its phenyl substituent. These modifications influence the compound's electronic properties, steric profile, and ability to interact with biological targets.
Substituent Effects at Position 2 of the Quinazoline Ring
Position 2 of the quinazoline ring is a critical determinant of the pharmacological effectiveness of these derivatives. The presence of a phenyl group at this position is often considered an essential requirement for certain activities, such as the inhibition of breast cancer resistance protein (BCRP). researchgate.net
Research has shown that modifications to this peripheral phenyl ring can fine-tune potency:
Aromatic Substituents: Meta-substituted aromatic rings at the C-2 position are preferred for BCRP inhibitory activity. For instance, a dimethoxy-phenyl substitution resulted in a potent BCRP inhibitor with an IC₅₀ value of 0.076 μM. researchgate.net In contrast, naphthyl-substituted compounds at this position generally exhibit lower potency. elsevierpure.com A 2-methoxyphenyl substitution, however, has displayed a remarkable activity profile against a majority of tested cancer cell lines. nih.gov
Polar and Heterocyclic Groups: The introduction of polar amide groups at position 2 has led to the discovery of nanomolar inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1). nih.gov In other anticancer studies, compounds featuring a thiazole (B1198619) group at the 2-position were found to be more active than those with nicotinic or nitrobenzoic acid substituents. researchgate.net
Small Functional Groups: For antimicrobial applications, the presence of methyl, amine, or thiol groups at position 2 is deemed essential for activity. nih.gov
Groups Influencing Antioxidant Activity: To elicit antioxidant activity from 2-phenylquinazolin-4(3H)-one derivatives, the C-2 phenyl ring must be substituted with at least one hydroxyl group, often in combination with a methoxy (B1213986) group or a second hydroxyl group at the ortho or para positions. nih.govmdpi.com
| Substituent at C-2 | Target/Activity | Key Finding | Reference |
|---|---|---|---|
| Phenyl | BCRP Inhibition | Essential for activity | researchgate.net |
| Dimethoxy-phenyl | BCRP Inhibition | Potent inhibition (IC₅₀ = 0.076 μM) | researchgate.net |
| Polar Amides | PARP-1 Inhibition | Nanomolar inhibition | nih.gov |
| Methyl, Amine, Thiol | Antimicrobial | Essential for activity | nih.gov |
| Hydroxyl/Methoxy on Phenyl | Antioxidant | Required for activity | nih.govmdpi.com |
Substituent Effects at Position 4 (Amine Moiety)
Key findings include:
The 4-anilinoquinazoline (B1210976) moiety is considered fundamental for BCRP inhibitory activity. researchgate.net The potency can be further enhanced by placing electron-withdrawing groups, such as chloro or bromo, at the meta or para positions of this aniline (B41778) ring. researchgate.netresearchgate.net
For antimicrobial activity, the substitution at position 4 with amine or substituted amine groups can lead to improved efficacy. nih.gov
The N,N-dimethylamino group, as seen in the parent compound, is a key feature. However, replacing the anilino moiety with other side chains, such as a long side chain with a terminal amino group, has been explored to develop new angiogenesis inhibitors. nih.gov Studies have shown that both the 2nd and 4th positions are critical for pharmacological activity, and substituting these positions with bulkier groups has yielded promising results in various therapeutic areas. bldpharm.com
Substituent Effects on the Peripheral Phenyl Ring
The peripheral phenyl ring, attached at position 2, provides a key point for modification to modulate activity and selectivity. The electronic nature and position of substituents on this ring are of significant importance.
For BCRP Inhibition: As mentioned, dimethoxy substitution on this phenyl ring leads to highly potent compounds. researchgate.net
For Antioxidant Activity: The presence of hydroxyl groups is critical. Derivatives with two hydroxyl groups in the ortho position on the phenyl ring not only exhibit antioxidant properties but also show metal-chelating capabilities. nih.gov
For Kinase Inhibition: The absence of any substituent on the C-2 phenyl ring can be detrimental to potency against certain targets, such as tankyrases, where interactions like T-shaped π-π stacking with tyrosine residues are important. researchgate.net Conversely, for antiproliferative activity, phenyl-substituted compounds have demonstrated moderate inhibitory effects, whereas larger aromatic systems like naphthyl were unfavorable. elsevierpure.com
Substituent Effects on the Fused Benzene (B151609) Ring (e.g., C6, C7 Positions)
Modifications on the fused benzene ring of the quinazoline core offer another avenue to optimize the biological profile of the derivatives.
Position 6: The introduction of a nitro group at the C-6 position has been shown to increase BCRP inhibitory activity. researchgate.net A single substitution at this position, in general, appears to be beneficial for enhancing antitumor activities. researchgate.net
Positions 6 and 8: The placement of halogen atoms, such as bromine or iodine, at the C-6 and C-8 positions can significantly improve the antibacterial profile of quinazolinone derivatives. nih.govderpharmachemica.com
Positions 6 and 7: For anticancer agents targeting the epidermal growth factor receptor (EGFR), a wide range of substituents are tolerated at the C-6 and C-7 positions, often involving methoxy groups to enhance binding. researchgate.net
| Position | Favorable Substituents | Resulting Activity | Reference |
|---|---|---|---|
| C-6 | Nitro (-NO₂) | Increased BCRP inhibition | researchgate.net |
| C-6 | Single substitution (general) | Beneficial for antitumor activity | researchgate.net |
| C-6, C-8 | Halogens (Br, I) | Improved antibacterial activity | nih.govderpharmachemica.com |
| C-6, C-7 | Methoxy (-OCH₃) and others | Tolerated for EGFR inhibition | researchgate.net |
Conformational Analysis and Stereochemical Considerations in SAR
The three-dimensional arrangement of atoms (conformation and stereochemistry) in this compound derivatives plays a pivotal role in their interaction with biological targets. The relative orientation of the phenyl ring at position 2 and the substituted amine at position 4 can significantly influence binding affinity and efficacy.
While specific conformational studies on this compound are not extensively detailed in the available literature, general principles from related quinazoline and quinazolinone structures can be inferred. The rotation around the single bond connecting the C-2 carbon to the phenyl ring is a key conformational factor. Studies on related 2-aryl-quinazolinones have investigated these rotational barriers. elsevierpure.com The energy barrier to this rotation can be influenced by the nature of the substituents on both the phenyl ring and the quinazoline core, particularly at the adjacent positions.
Steric hindrance between substituents can lead to a preferred, non-planar conformation. This fixed conformation might be beneficial if it pre-organizes the molecule into the optimal geometry for receptor binding. Conversely, excessive steric bulk could prevent the molecule from adopting the necessary conformation to fit within a binding pocket. The design of conformationally restricted analogues, where rotation is limited by introducing additional rings or bulky groups, is a common strategy in medicinal chemistry to probe the bioactive conformation and potentially increase potency and selectivity. nih.gov For example, inserting a thiophene-2-ylmethanamine at the C-4 position of the quinazoline core has been used as a strategy to increase conformational flexibility, leading to good antiproliferative activity. nih.gov
Allosteric Modulation Studies of Target Receptors
Allosteric modulators represent a sophisticated class of drugs that bind to a receptor at a site topologically distinct from the primary (orthosteric) binding site used by the endogenous ligand. researchgate.net This mode of action allows for a more nuanced regulation of receptor activity, rather than simple activation or blockade. researchgate.net Quinazoline and related heterocyclic scaffolds have been investigated for their potential to act as allosteric modulators for various receptors.
While direct studies identifying this compound itself as an allosteric modulator are limited, the structural features of its derivatives are consistent with those of known allosteric modulators of G protein-coupled receptors (GPCRs). Allosteric modulators are often sought for targets like dopamine (B1211576) and muscarinic receptors to treat neurological and psychiatric diseases. derpharmachemica.comresearchgate.net
Research on related structures provides insights:
Derivatives of a tetrahydroisoquinoline linked to an indole-2-carboxamide have been identified as negative allosteric modulators (NAMs) of the dopamine D₂ receptor. These molecules bind to a secondary pocket, demonstrating that complex heterocyclic systems can achieve allosteric modulation. derpharmachemica.com
Novel 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been developed as allosteric modulators of the A₃ adenosine (B11128) receptor. In this series, specific substitutions were found to be critical for preserving allosteric enhancement while others abolished it.
The this compound scaffold, with its distinct substitution points at positions 2, 4, 6, and 7, offers a versatile platform for designing molecules that could potentially bind to allosteric sites. The phenyl ring at C-2 and the amine moiety at C-4 can be functionalized to explore interactions with secondary binding pockets on a target receptor, potentially leading to the development of novel and selective allosteric modulators.
Isoform Selectivity Mechanisms of Action, e.g., Kinase Inhibition
Derivatives based on the 2-phenylquinazolin-4-amine (B85525) core primarily function as ATP-competitive inhibitors of protein kinases. ijcce.ac.ir This mechanism involves the quinazoline ring system mimicking the adenine (B156593) portion of ATP and binding to the hinge region of the kinase's active site. nih.gov Key hydrogen bonds are typically formed between the N-1 and/or N-3 atoms of the quinazoline ring and backbone amino acids of the hinge region, such as a methionine residue, anchoring the inhibitor in the ATP-binding pocket. nih.govmdpi.com
The isoform selectivity of these inhibitors is dictated by the specific substitutions on the quinazoline and the 2-phenyl rings. Different kinase isoforms, or mutant versus wild-type forms of the same kinase, possess subtle differences in the size, shape, and amino acid composition of their ATP-binding pockets. These differences can be exploited to achieve selectivity.
For instance, in the context of Epidermal Growth Factor Receptor (EGFR) inhibition, a primary target for many quinazoline-based drugs, selectivity for mutant forms (e.g., L858R or the resistant T790M mutant) over the wild-type (WT) is a critical therapeutic goal. nih.gov SAR studies on related 4-anilinoquinazolines reveal that substitutions at the C-6 and C-7 positions of the quinazoline core can extend into solvent-exposed regions or specific sub-pockets, enhancing binding affinity and conferring selectivity. mdpi.com Similarly, modifications on the phenyl ring at the C-2 position or the amine at the C-4 position can be tailored to interact with specific amino acid residues unique to a particular kinase isoform. nih.govnih.gov
A detailed structure-activity relationship study on a quinazoline-based scaffold allowed for the fine-tuning of inhibitory activity, resulting in compounds that were either highly selective for Aurora Kinase A (AURKA), FMS-like tyrosine kinase 3 (FLT3), or dual inhibitors of both. nih.govnih.gov This selectivity was achieved by modifying substituents on the quinazoline core, which modulated interactions within the respective kinase active sites. nih.gov For example, molecular docking studies revealed that selective inhibitors could be developed by exploiting unique residues or conformations within the ATP-binding sites of FLT3 and AURKA. nih.gov
The table below illustrates the kinase inhibitory profiles of representative quinazoline derivatives, demonstrating how chemical modifications can influence potency and selectivity across different kinases.
| Compound | Modifications | Target Kinase | IC50 (nM) | Selectivity Notes | Reference |
|---|---|---|---|---|---|
| Derivative 6 | 4-phenoxyquinazoline | EGFR | 64.8 | Dual EGFR/c-Met inhibitor | mdpi.com |
| Derivative 6 | 4-phenoxyquinazoline | EGFRL858R/T790M | 305.4 | Inhibits resistance mutant | mdpi.com |
| Derivative 6 | 4-phenoxyquinazoline | c-Met | 137.4 | Dual EGFR/c-Met inhibitor | mdpi.com |
| Derivative 12 | Quinazoline sulfonamide | EGFRT790M | 72.8 | Dual EGFR/VEGFR-2 inhibitor | mdpi.com |
| Derivative 12 | Quinazoline sulfonamide | VEGFR-2 | 52.3 | Potent against VEGFR-2 | mdpi.com |
| BPR1K871 | 7-(piperazin-1-yl)propoxy group | FLT3 | 19 | Dual FLT3/AURKA inhibitor | nih.gov |
| BPR1K871 | 7-(piperazin-1-yl)propoxy group | AURKA | 22 | Dual FLT3/AURKA inhibitor | nih.gov |
| Compound 7 | Modified urea (B33335) side chain | AURKA | 5 | ~100-fold selective for AURKA over FLT3 | nih.gov |
| Compound 13 | Modified urea side chain | FLT3 | 24 | ~30-fold selective for FLT3 over AURKA | nih.gov |
Rational Design Principles for Developing Potent and Selective Inhibitors
The rational design of potent and selective inhibitors based on the this compound scaffold follows several key principles derived from extensive SAR studies. documentsdelivered.com
Q & A
Q. Basic Research Focus
- Solvent optimization : Use polar aprotic solvents (e.g., DMSO) for stock solutions, and dilute in PBS (pH 7.4) to mimic physiological conditions.
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or sulfonate) at the quinazoline 6- or 7-positions while retaining core pharmacophores .
How can researchers design advanced analogs to overcome poor bioavailability in preclinical models?
Q. Advanced Research Focus
- Prodrug approaches : Link dimethylamine groups to esterase-cleavable moieties (e.g., acetyl or pivaloyl) to enhance intestinal absorption .
- Metabolic profiling : Use LC-MS to identify major metabolites and modify labile sites (e.g., methyl groups prone to oxidation) .
What analytical methods are critical for validating the purity of synthesized this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
